4-(Difluoromethoxy)-2-methylbenzo[d]oxazole is a chemical compound classified as a heterocyclic aromatic compound, specifically belonging to the oxazole family. This compound features a difluoromethoxy group and a methyl group attached to a benzo[d]oxazole ring, which contributes to its unique chemical properties and potential applications in various scientific fields. The molecular formula of this compound is with a molecular weight of approximately 220.18 g/mol.
The compound can be synthesized through various methods, often involving reactions that introduce the difluoromethoxy group into the benzo[d]oxazole structure. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms within the ring. The presence of fluorine atoms in the difluoromethoxy group enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.
The synthesis of 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole can be achieved through several synthetic routes:
The molecular structure of 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole consists of:
CC1=CC(=C2C(=C1)OC(=N2)OC(F)(F)C)C
XYZ1234567890
4-(Difluoromethoxy)-2-methylbenzo[d]oxazole can participate in various chemical reactions:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and minimizing by-products.
The mechanism of action for 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole is primarily associated with its interactions at the molecular level:
Data from studies indicate that compounds with similar structures exhibit enhanced binding affinities due to the lipophilicity imparted by the difluoromethoxy group.
Relevant data suggest that these properties make it suitable for various applications in research and industry.
4-(Difluoromethoxy)-2-methylbenzo[d]oxazole has several applications across different fields:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: